molecular formula C20H23FN2O2 B2813413 Benzyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate CAS No. 2197053-79-3

Benzyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate

Cat. No. B2813413
CAS RN: 2197053-79-3
M. Wt: 342.414
InChI Key: RRHNVMWEAARHCT-UHFFFAOYSA-N
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Description

“Benzyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate” is a chemical compound. It is a precursor that can be used for the manufacture of fentanyl and its analogues . Fentanyl is one of the major contributing drugs to the opioid crisis in North America .


Synthesis Analysis

The synthesis of “this compound” involves the use of specific precursor chemicals . In 2017, two main precursors namely N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) were placed under international control . Since that time, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. The InChI code for this compound is 1S/C20H23FN2O3/c21-17-7-4-8-18 (13-17)22-15-20 (25)9-11-23 (12-10-20)19 (24)26-14-16-5-2-1-3-6-16/h1-8,13,22,25H,9-12,14-15H2 .


Chemical Reactions Analysis

“this compound” can be manufactured via a variety of different synthesis methods, each of which involve the use of specific precursor chemicals . The chemical reactions involved in its synthesis are complex and require precise control of conditions.

Scientific Research Applications

Pharmacokinetics and Metabolism

A study on the disposition and metabolism of a compound structurally related to Benzyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate revealed extensive metabolic processing before excretion. The research highlighted that the compound was rapidly absorbed, with unchanged drug being the major circulating component in plasma. It was extensively metabolized, with little unchanged drug found in urine or feces, indicating a significant first-pass effect. The primary metabolic pathways involved oxidation and hydroxylation, with glucuronic acid conjugates of metabolites also identified, suggesting a potential for broad pharmacological applications due to its metabolic profile (Mangold et al., 2004).

Potential Therapeutic Uses

Another study explored the effects of a new anticoagulant, which shares a structural motif with this compound, on platelet activation in a hemodialysis circuit. The findings indicated that the anticoagulant effectively reduced platelet activation without significant adverse effects, suggesting the potential of this compound derivatives for use in maintaining anticoagulation therapy for patients on hemodialysis (Matsuo et al., 1986).

Safety and Dosimetry

Research on the safety, dosimetry, and imaging characteristics of radiotracers for positron emission tomography (PET) imaging in biochemistry, such as the study conducted by Brier et al. (2022) on a specific radiotracer, offers insights into the safe application of related compounds in clinical populations. These studies inform the development of new diagnostic tools and therapeutic agents by understanding their distribution, metabolism, and excretion patterns in humans, further supporting the research applications of this compound and its analogs (Brier et al., 2022).

Safety and Hazards

“Benzyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate” is a precursor used in the synthesis of fentanyl, a potent opioid analgesic . As such, it is likely to be subject to strict regulatory control. The safety information for this compound includes hazard statements H302, H312, H332, and precautionary statements P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Future Directions

The future directions for “Benzyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate” are likely to be influenced by its role as a precursor in the synthesis of fentanyl and its analogues . The ongoing opioid crisis in North America may lead to increased regulatory control and research into safer alternatives .

properties

IUPAC Name

benzyl 4-[amino-(4-fluorophenyl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c21-18-8-6-16(7-9-18)19(22)17-10-12-23(13-11-17)20(24)25-14-15-4-2-1-3-5-15/h1-9,17,19H,10-14,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHNVMWEAARHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C2=CC=C(C=C2)F)N)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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